4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide
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Overview
Description
PMID28092474-Compound-32m is a small molecular drug with the chemical formula C17H14FN5O2. It is known for its role as an inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6) . Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for PMID28092474-Compound-32m are not explicitly documented in publicly accessible sources. the production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PMID28092474-Compound-32m undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of PMID28092474-Compound-32m include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from the reactions of PMID28092474-Compound-32m include oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .
Scientific Research Applications
PMID28092474-Compound-32m has a wide range of scientific research applications, including:
Mechanism of Action
PMID28092474-Compound-32m exerts its effects by inhibiting histone deacetylase 1 and histone deacetylase 6. This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and increased transcriptional activity of specific genes . The molecular targets and pathways involved include the regulation of gene expression, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Compound 32 (PMID 20471253): Identified as a Rho kinase 2 (ROCK2) inhibitor.
Other Histone Deacetylase Inhibitors: Various other compounds that inhibit histone deacetylases, such as vorinostat and romidepsin.
Uniqueness
PMID28092474-Compound-32m is unique due to its specific inhibition of both histone deacetylase 1 and histone deacetylase 6, which distinguishes it from other histone deacetylase inhibitors that may target different isoforms or have different selectivity profiles .
Properties
Molecular Formula |
C17H14FN5O2 |
---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C17H14FN5O2/c18-14-5-6-15(21-9-14)23(16-10-19-7-8-20-16)11-12-1-3-13(4-2-12)17(24)22-25/h1-10,25H,11H2,(H,22,24) |
InChI Key |
GEFHLXDMZNZOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=C(C=C2)F)C3=NC=CN=C3)C(=O)NO |
Origin of Product |
United States |
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